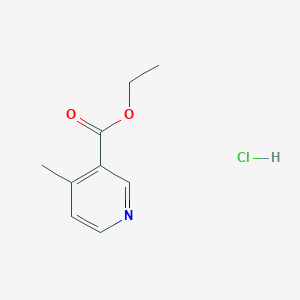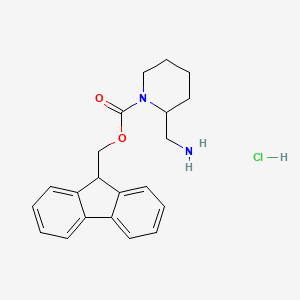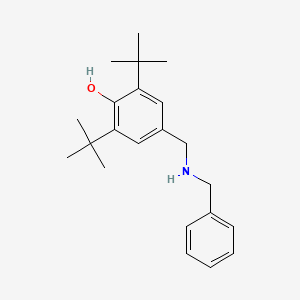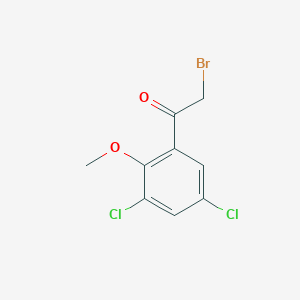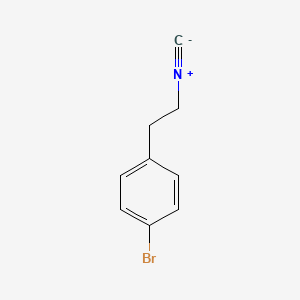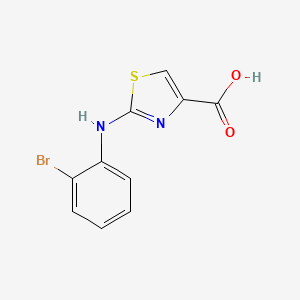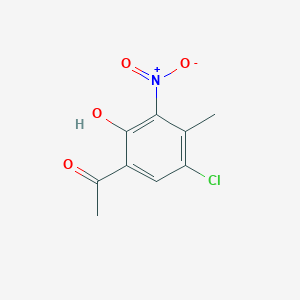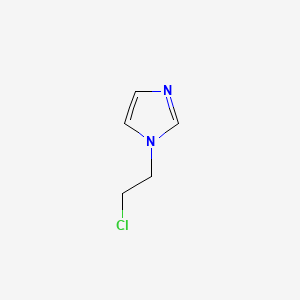
3-クロロ-4-(トリフルオロメトキシ)ベンゼンスルホニルクロリド
概要
説明
3-chloro-4-(trifluoromethoxy)benzenesulfonyl chloride is a chemical compound with the molecular formula C7H3Cl2F3O3S. It is known for its unique properties and is used extensively in various scientific research applications. The compound is characterized by the presence of a trifluoromethoxy group and a sulfonyl chloride group attached to a benzene ring, making it a valuable reagent in organic synthesis.
科学的研究の応用
3-chloro-4-(trifluoromethoxy)benzenesulfonyl chloride is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis for the preparation of sulfonamides, sulfonates, and other derivatives.
Biology: In the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: In the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Industry: Used in the production of advanced materials and specialty chemicals.
作用機序
Target of Action
It is known that sulfonyl chloride compounds often act as intermediates in the synthesis of other compounds , suggesting that their targets could be diverse depending on the specific reactions they are involved in.
Mode of Action
As a sulfonyl chloride compound, it likely acts as an electrophile, reacting with nucleophiles in biochemical reactions .
Biochemical Pathways
It’s known to be used in the synthesis of β-arylated thiophenes and 2,5-diarylated pyrrole via palladium catalyzed desulfitative arylation of thiophenes and pyrroles, respectively .
Result of Action
Given its use as an intermediate in chemical synthesis , its effects would likely depend on the specific compounds it is used to produce.
Action Environment
The action, efficacy, and stability of 3-chloro-4-(trifluoromethoxy)benzenesulfonyl Chloride can be influenced by various environmental factors. For instance, it should be handled in a well-ventilated place and stored under inert gas at 2-8°C . It’s also sensitive to moisture .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(trifluoromethoxy)benzenesulfonyl chloride typically involves the reaction of 3-chloro-4-(trifluoromethoxy)benzenesulfonyl fluoride with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
3-chloro-4-(trifluoromethoxy)benzenesulfonyl fluoride+thionyl chloride→3-chloro-4-(trifluoromethoxy)benzenesulfonyl chloride+sulfur dioxide+hydrogen chloride
Industrial Production Methods
In industrial settings, the production of 3-chloro-4-(trifluoromethoxy)benzenesulfonyl chloride may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
化学反応の分析
Types of Reactions
3-chloro-4-(trifluoromethoxy)benzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonamide under specific conditions.
Oxidation: Although less common, oxidation reactions can occur, leading to the formation of sulfonic acids.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or phenols.
Sulfonic acids: Formed by oxidation reactions.
類似化合物との比較
Similar Compounds
- 3-(trifluoromethyl)benzenesulfonyl chloride
- 4-(trifluoromethyl)benzenesulfonyl chloride
- 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride
- 4-(trifluoromethoxy)benzenesulfonyl chloride
Uniqueness
3-chloro-4-(trifluoromethoxy)benzenesulfonyl chloride is unique due to the presence of both a chloro and a trifluoromethoxy group on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it a valuable reagent in organic synthesis. The trifluoromethoxy group enhances the electrophilicity of the sulfonyl chloride, while the chloro group provides additional sites for further functionalization.
特性
IUPAC Name |
3-chloro-4-(trifluoromethoxy)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O3S/c8-5-3-4(16(9,13)14)1-2-6(5)15-7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVVZQXNPJBJDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382280 | |
| Record name | 3-chloro-4-(trifluoromethoxy)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886762-48-7 | |
| Record name | 3-chloro-4-(trifluoromethoxy)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


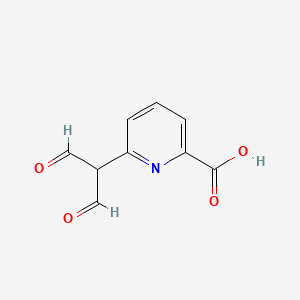

![4-[4-(2-Methoxyphenyl)piperidino]-3-nitrobenzaldehyde](/img/structure/B1596704.png)
![4-methyl-2-[3-(1H-pyrrol-1-yl)phenyl]-1,3-thiazole-5-carbohydrazide](/img/structure/B1596707.png)
![Benzoic acid, 4-[[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino]-](/img/structure/B1596708.png)
